molecular formula C10H14N2O3S B2508245 Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate CAS No. 36244-28-7

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Cat. No.: B2508245
CAS No.: 36244-28-7
M. Wt: 242.29
InChI Key: JJHPBYFDXKIEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various heterocyclic compounds. For instance, it is used in the transformations of dimethyl acetone-1,3-dicarboxylate to synthesize (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5- carboxylates (Žugelj et al., 2009).

  • Catalysis in Synthesis Processes : The compound plays a role in catalysis, as demonstrated in the ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyri midine-6-carboxylate derivatives (Darehkordi & Ghazi, 2015).

  • Molecular Docking and Synthesis Studies : It is involved in molecular docking studies, particularly in the synthesis and study of various substituted derivatives, as shown by Holam, Santhoshkumar, & Killedar (2022) who explored its applications in predicting affinity with proteins (Holam, Santhoshkumar, & Killedar, 2022).

  • Formation of Biginelli Compounds : This compound is also used in the synthesis and reactions of Biginelli-compounds, which are a class of multi-component heterocyclic compounds (Kappe & Roschger, 1989).

  • Antibacterial Activity : Research by Desai et al. (2001) indicates its role in synthesizing compounds with potential antibacterial activity (Desai, Dave, Shah, & Vyas, 2001).

  • Antimicrobial Applications : Mohammad, Ahmed, & Mahmoud (2017) utilized it in synthesizing new heterocyclic derivatives with significant antibacterial activity (Mohammad, Ahmed, & Mahmoud, 2017).

  • Amino Derivative Synthesis : It is used in the synthesis of amino derivatives of triazolopyrimidine, showcasing its versatility in chemical synthesis (Vas’kevich et al., 2006).

  • Antioxidant Activity : George et al. (2010) explored its use in synthesizing compounds for evaluating antioxidant activity (George, Sabitha, Kumar, & Ravi, 2010).

  • Novel Derivative Synthesis : Selby & Smith (1989) demonstrated its use in synthesizing novel dihydrothiazolo[3,2-a]pyrimidinone derivatives (Selby & Smith, 1989).

  • Pyrazole-Pyrimidine Derivatives Synthesis : The synthesis of 2-(Pyrazol-1-yl)pyrimidine derivatives by Erkin, Krutikov, & Chubraev (2004) highlights its role in creating specific pyrimidine derivatives (Erkin, Krutikov, & Chubraev, 2004).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields, such as drug synthesis and catalytic reactions. Additionally, more research could be conducted to fully understand its mechanism of action and potential therapeutic benefits .

Properties

IUPAC Name

methyl 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4-7-6(2)11-10(12-9(7)14)16-5-8(13)15-3/h4-5H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHPBYFDXKIEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.